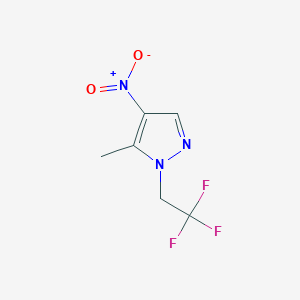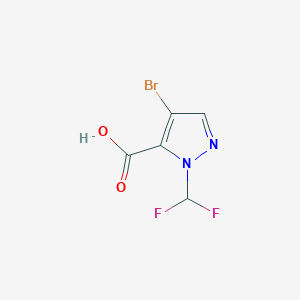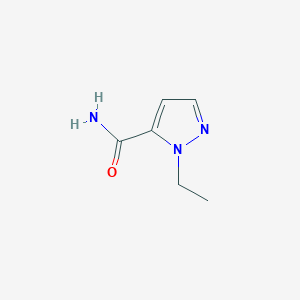![molecular formula C10H15N3O4 B10907131 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitro group and a propan-2-yl group attached to the pyrazole ring, as well as a butanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid can be achieved through various synthetic routes. One common method involves the nitration of a suitable pyrazole precursor, followed by the introduction of the propan-2-yl group and the butanoic acid moiety. The reaction conditions typically involve the use of strong acids, such as sulfuric acid or nitric acid, to facilitate the nitration process. The subsequent steps may require the use of organic solvents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and optimize the yield of the desired compound.
化学反応の分析
Types of Reactions
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl), while nucleophilic substitution reactions may use nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid, while oxidation may produce 3-[3-nitroso-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid.
科学的研究の応用
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activities, such as antimicrobial or anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules.
類似化合物との比較
Similar Compounds
3-[3-nitro-1H-pyrazol-1-yl]butanoic acid: Lacks the propan-2-yl group, which may affect its chemical reactivity and biological activity.
3-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid: A reduced form of the compound with an amino group instead of a nitro group, potentially exhibiting different biological properties.
3-[3-nitroso-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid: An oxidized form with a nitroso group, which may have distinct chemical and biological characteristics.
Uniqueness
The presence of both the nitro group and the propan-2-yl group in 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid imparts unique chemical reactivity and potential biological activity. The combination of these functional groups can influence the compound’s interactions with molecular targets and its overall pharmacological profile.
特性
分子式 |
C10H15N3O4 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
3-(3-nitro-5-propan-2-ylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H15N3O4/c1-6(2)8-5-9(13(16)17)11-12(8)7(3)4-10(14)15/h5-7H,4H2,1-3H3,(H,14,15) |
InChIキー |
FEKVKNMHFUUMGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NN1C(C)CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine](/img/structure/B10907071.png)
![1-[(4-fluorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907078.png)

![2-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy}ethanamine](/img/structure/B10907086.png)
![1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10907091.png)
![N-(2,6-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907096.png)

![1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907108.png)
![2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907112.png)

![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)
